

Spectroscopic Profile of 4-Chloro-4'-methylbenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-4'-methylbenzophenone

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This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **4-Chloro-4'-methylbenzophenone**, also known as (4-chlorophenyl)(p-tolyl)methanone. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities where this compound is of interest.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **4-Chloro-4'-methylbenzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **4-Chloro-4'-methylbenzophenone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.72-7.74	m	2H	Aromatic Protons
7.69 (d, J = 8.0 Hz)	d	2H	Aromatic Protons
7.44-7.50	m	2H	Aromatic Protons
7.29 (d, J = 7.6 Hz)	d	2H	Aromatic Protons
2.44	s	3H	Methyl Protons (-CH ₃)
Solvent: CDCl ₃ , Frequency: 400 MHz[1]			

Table 2: ¹³C NMR Spectroscopic Data for **4-Chloro-4'-methylbenzophenone**

Chemical Shift (δ) ppm	Assignment
195.3	Carbonyl Carbon (C=O)
143.6	Aromatic Carbon
138.6	Aromatic Carbon
136.2	Aromatic Carbon
134.5	Aromatic Carbon
131.2	Aromatic Carbon
130.2	Aromatic Carbon
129.1	Aromatic Carbon
128.5	Aromatic Carbon
21.7	Methyl Carbon (-CH ₃)
Solvent: CDCl ₃ , Frequency: 100 MHz[1]	

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **4-Chloro-4'-methylbenzophenone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium-Weak	Aromatic C-H Stretch
~2920	Weak	Aliphatic C-H Stretch (from -CH ₃)
~1660	Strong	C=O Stretch (Aryl Ketone)
~1600, ~1485	Medium-Strong	Aromatic C=C Bending
~1280	Medium	Aryl-C(=O) Stretch
~1090	Strong	C-Cl Stretch
~840	Strong	p-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **4-Chloro-4'-methylbenzophenone**

m/z	Interpretation
230/232	Molecular Ion Peak [M] ⁺ and [M+2] ⁺ due to ³⁵ Cl and ³⁷ Cl isotopes
119	Fragment ion corresponding to [CH ₃ -C ₆ H ₄ -C=O] ⁺
111/113	Fragment ion corresponding to [Cl-C ₆ H ₄] ⁺ and its isotope
91	Fragment ion corresponding to [C ₇ H ₇] ⁺ (tropylium ion)
77	Fragment ion corresponding to [C ₆ H ₅] ⁺ (phenyl ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solid sample of **4-Chloro-4'-methylbenzophenone** (approximately 5-20 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3).^{[2][3]} The solution is then filtered through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.^{[2][3]}
- **Data Acquisition:** The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a greater number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency domain spectrum. The spectrum is then phase-corrected, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. This mixture is then compressed under high pressure in a pellet press to form a thin, transparent KBr pellet.
- **Sample Preparation (Thin Film Method):** A small amount of the solid is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.^[1]
- **Data Acquisition:** The KBr pellet or salt plate is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty spectrometer (or a pure KBr pellet) is

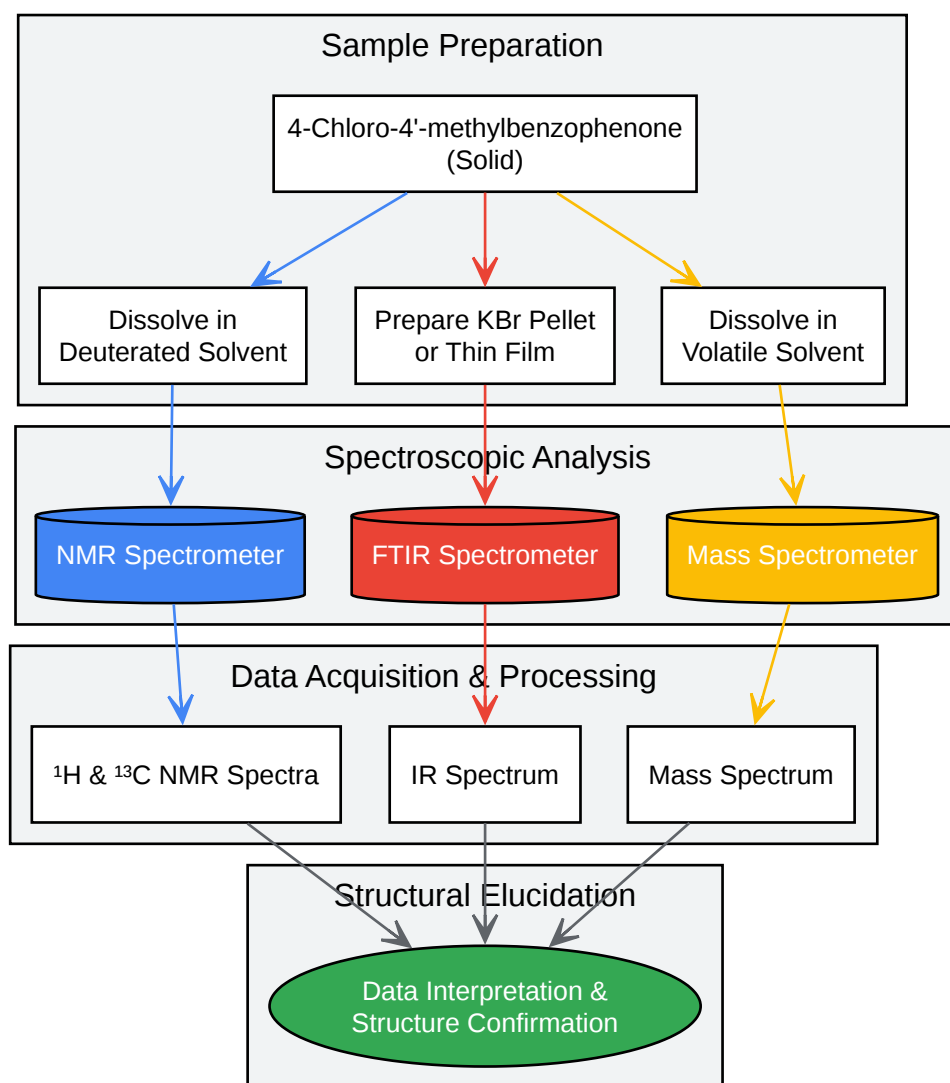
recorded. The sample spectrum is then recorded, and the background is automatically subtracted to yield the infrared spectrum of the compound.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (M^+).^{[4][5]} This high energy can also cause the molecular ion to fragment.
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their relative abundance is recorded, generating a mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Chloro-4'-methylbenzophenone**.



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Caption: Workflow for Spectroscopic Analysis.

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